molecular formula C30H31N3O6 B1354363 5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine CAS No. 76512-82-8

5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine

Cat. No. B1354363
CAS RN: 76512-82-8
M. Wt: 529.6 g/mol
InChI Key: XMBLVFBRAADPJF-ZRRKCSAHSA-N
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Description

5’-O-(4,4’-Dimethoxytrityl)-2’-deoxycytidine, also known as DMT-T, is a pyrimidine . It is used in the solid-phase synthesis of polynucleotides and polythymidylic acids by the block coupling phosphotriester method . It may also be used in the stereoselective synthesis of 3’-deoxy-3’-threo-hydroxymethyl nucleoside .


Synthesis Analysis

5’-O-(4,4’-Dimethoxytrityl)-2’-deoxycytidine is used in the solid-phase synthesis of polynucleotides and polythymidylic acids by the block coupling phosphotriester method . It is also used in the stereoselective synthesis of 3’-deoxy-3’-threo-hydroxymethyl nucleoside . The kinetics and mechanism of the deprotection (detritylation) of 5’-O-(4,4’-dimethoxytrityl)-2’-deoxycytidine nucleoside catalyzed by dichloroacetic acid have been studied .


Molecular Structure Analysis

The molecular formula of 5’-O-(4,4’-dimethoxytrityl)-2’-deoxycytidine is C31H32N2O7 . The molecular weight is 544.59 .


Chemical Reactions Analysis

The deprotection (detritylation) of 5’-O-(4,4’-dimethoxytrityl)-2’-deoxycytidine nucleoside catalyzed by dichloroacetic acid has been studied . The reaction gives a 4,4’-dimethoxytrityl carbocation .


Physical And Chemical Properties Analysis

5’-O-(4,4’-dimethoxytrityl)-2’-deoxycytidine is a white to off-white powder . It has a molecular weight of 544.59 and a density of 1.35g/cm3 . The storage temperature is 2-8°C .

Scientific Research Applications

DNA Three-Way Junction Stabilization

One significant application of 5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine is in the stabilization of DNA three-way junctions (TWJs). This compound, when used in α-oligonucleotide synthesis, has shown enhanced stability of TWJs, particularly when inserted into the junction region. Such stabilization could be crucial for recognizing the foot of a stem in DNA structures, opening new avenues for antisense oligonucleotide targeting (Khattab & Pedersen, 1998).

Large-Scale Synthesis for Oligonucleotide Therapeutics

The efficient large-scale synthesis of 5'-O-dimethoxytrityl-N4-benzoyl-5-methyl-2'‑deoxycytidine has been developed to support oligonucleotide therapeutics. This process has been scaled up to multi-kilogram quantities, indicating its significant utility in the pharmaceutical industry, especially for routine use in oligonucleotide-based therapies (Ross, Han, & Ravikumar, 2006).

Enhanced Oligonucleotide Duplex Stability

The compound has been involved in the synthesis of new oligodeoxynucleotides modified at deoxycytidine. Studies show that 5-methyl substitution, using this compound, increased the stability of oligodeoxynucleotide duplexes. This modification plays a crucial role in influencing the double helix stability, which is essential for developing more efficient antisense drugs (Ling, 2007).

Role in Oligoribonucleotide Synthesis

This compound has been used in the synthesis of 2'-O-methyloligoribonucleotides. These oligoribonucleotides are resistant to degradation by RNA or DNA specific nucleases, making them particularly valuable in biochemical purification and electron microscopy of RNA-protein complexes (Sproat et al., 1989).

Involvement in Solid-Phase DNA Synthesis

5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine plays a role in solid-phase DNA synthesis, particularly in the synthesis of carbocyclic oligothymidylates. Its application here demonstrates its utility in more intricate nucleic acid synthesis processes (Szemzo et al., 1990).

Detritylation in Nucleotide Synthesis

The kinetics and mechanism of deprotection (detritylation) of nucleosides, including 5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine, have been studied to understand better the detritylation process in non-aqueous solutions. This research provides valuable insights for improving the efficiency of nucleotide synthesis (Russell et al., 2009).

Safety And Hazards

5’-O-(4,4’-dimethoxytrityl)-2’-deoxycytidine can cause skin irritation and serious eye irritation . It may also cause respiratory irritation and is harmful if swallowed or inhaled . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .

Future Directions

5’-O-(4,4’-dimethoxytrityl)-2’-deoxycytidine is a potential therapeutic agent and a research tool for antiviral and anticancer studies . It is also used in the synthesis of 2’-modified-4’-thioRNA .

properties

IUPAC Name

4-amino-1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31N3O6/c1-36-23-12-8-21(9-13-23)30(20-6-4-3-5-7-20,22-10-14-24(37-2)15-11-22)38-19-26-25(34)18-28(39-26)33-17-16-27(31)32-29(33)35/h3-17,25-26,28,34H,18-19H2,1-2H3,(H2,31,32,35)/t25-,26+,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMBLVFBRAADPJF-ZRRKCSAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=CC(=NC5=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=CC(=NC5=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80473339
Record name 4-amino-1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80473339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

529.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine

CAS RN

76512-82-8
Record name 4-amino-1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80473339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
76
Citations
G Sabbagh, KJ Fettes, R Gosain, IA O'Neil… - Nucleic acids …, 2004 - academic.oup.com
The synthesis of N4‐benzoyl‐5′‐O‐dimethoxytrityl‐2′,3′‐dideoxy‐3′‐thiocytidine and its phosphorothioamidite is described for the first time, together with a shortened procedure …
Number of citations: 53 academic.oup.com
N Karino, Y Ueno, A Matsuda - Nucleic acids research, 2001 - academic.oup.com
Oligodeoxynucleotides (ODNs) containing 5-formyl-2′-deoxycytidine (fC) were synthesized by the phosphoramidite method and subsequent oxidation with sodium periodate. The …
Number of citations: 79 academic.oup.com
A Kobori, K Miyata, M Ushioda, K Seio… - The Journal of Organic …, 2002 - ACS Publications
Oligodeoxyribonucleotides incorporating 4-N-alkoxycarbonyldeoxycytidine derivatives were synthesized on polystyrene-type ArgoPore resins having a new benzyloxy(diisopropyl)silyl …
Number of citations: 26 pubs.acs.org
XF Zhu, AI Scott - Nucleosides, Nucleotides and Nucleic Acids, 2001 - Taylor & Francis
An improved route was developed for the preparation of the dinucleo-tide hybrid 5′-O-phosphoryl-2′-deoxycytidylyl-(3′ → 5′)adenosine (pdCpA) 7. This simple and concise …
Number of citations: 18 www.tandfonline.com
AG Molina, V Kungurtsev, P Virta, H Lönnberg - Molecules, 2012 - mdpi.com
Novel soluble supports for oligonucleotide synthesis 11a–c have been prepared by immobilizing a 5′-O-protected 3′-O-(hex-5-ynoyl)thymidine (6 or 7) to peracetylated or …
Number of citations: 41 www.mdpi.com
M de Kort, PC de Visser, J Kurzeck… - European Journal of …, 2001 - Wiley Online Library
DNA fragments 23 and 25, containing 5‐hydroxymethyl‐2′‐deoxycytidine (5‐HMdC) and 5‐(β‐D‐glucopyranosyloxymethyl)‐2′‐deoxycytidine (5‐GlcMdC) units, respectively, were …
T Wada, A Kobori, S Kawahara… - European Journal of …, 2001 - Wiley Online Library
Oligodeoxynucleotides [11a−i: d(T 6 XT 6 )] incorporating various N‐acyldeoxycytidine derivatives (X) have been synthesized through use of a new DBU‐labile 4,5‐dichlorophthaloyl …
A Wilk, A Grajkowski, LR Phillips… - Journal of the American …, 2000 - ACS Publications
A simple and straightforward synthesis of the pyrimidine 2‘-deoxyribonucleoside cyclic N-acylphosphoramidites R P -1 and S P -1 is described. Specifically, (±)-2-amino-1-…
Number of citations: 112 pubs.acs.org
M Hyodo, Y Hayakawa - Current Protocols in Nucleic Acid …, 2005 - Wiley Online Library
This unit describes protocols for preparation of N‐allyloxycarbonyl‐protected 5′‐O‐(4,4′‐dimethoxytrityl)‐2′‐deoxyribonucleosides and 2′‐O‐(tert‐butyldimethylsilyl)‐5′‐O‐(4,4′…
V Kungurtsev, P Virta… - European Journal of …, 2013 - Wiley Online Library
Short oligodeoxyribonucleotides have been assembled from appropriately protected nucleoside 3′‐(benzotriazol‐1‐yl 2‐chlorophenyl phosphate) derivatives on hundred‐milligram …

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